molecular formula C17H16N2O3S B2835579 2,3-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 895441-05-1

2,3-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2835579
CAS No.: 895441-05-1
M. Wt: 328.39
InChI Key: RCCLMCMSVPECLH-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the benzothiazole ring. Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: : Reduction of the benzamide moiety can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.

  • Substitution: : The dimethoxy groups on the benzene ring can participate in nucleophilic substitution reactions. For example, treatment with strong nucleophiles such as sodium methoxide can lead to the replacement of methoxy groups with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes depending on the extent of oxidation.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzamides with different functional groups replacing the methoxy groups.

Scientific Research Applications

2,3-Dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as topoisomerases, which are crucial for DNA replication and cell division.

    Pathways: It may also interfere with signaling pathways involved in cell growth and apoptosis, contributing to its anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives with similar biological activities.

    6-Methylbenzothiazole: Shares the benzothiazole core structure but lacks the dimethoxybenzamide moiety.

    2,3-Dimethoxybenzamide: Contains the dimethoxybenzamide structure but lacks the benzothiazole ring.

Uniqueness

2,3-Dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is unique due to the combination of the benzothiazole ring and the dimethoxybenzamide moiety. This dual functionality enhances its biological activity and makes it a versatile compound for various applications in medicinal and chemical research.

Properties

IUPAC Name

2,3-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-10-7-8-12-14(9-10)23-17(18-12)19-16(20)11-5-4-6-13(21-2)15(11)22-3/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCLMCMSVPECLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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